molecular formula C12H15NO2 B12219500 Methyl 3-(p-tolylamino)but-2-enoate

Methyl 3-(p-tolylamino)but-2-enoate

Cat. No.: B12219500
M. Wt: 205.25 g/mol
InChI Key: PFOUNZPLBQOTSN-CSKARUKUSA-N
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Description

Methyl 3-(p-tolylamino)but-2-enoate: is an organic compound with the molecular formula C12H15NO2 . It is a derivative of enaminones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a methyl ester group and a p-tolylamino group attached to a but-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(p-tolylamino)but-2-enoate typically involves the condensation of methyl acetoacetate with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as gold (I) or silver (I) can also enhance the efficiency of the reaction under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(p-tolylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl 3-(p-tolylamino)but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolylamino)but-2-enoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 3-(p-tolylamino)but-2-enoate stands out due to its unique combination of a p-tolylamino group and a but-2-enoate backbone, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (E)-3-(4-methylanilino)but-2-enoate

InChI

InChI=1S/C12H15NO2/c1-9-4-6-11(7-5-9)13-10(2)8-12(14)15-3/h4-8,13H,1-3H3/b10-8+

InChI Key

PFOUNZPLBQOTSN-CSKARUKUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C/C(=O)OC)/C

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)OC)C

Origin of Product

United States

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